molecular formula C13H24N4O2S B186958 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione CAS No. 1600-66-4

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione

Cat. No.: B186958
CAS No.: 1600-66-4
M. Wt: 300.42 g/mol
InChI Key: ACVHCNQDPAFJCU-UHFFFAOYSA-N
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Description

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is a heterocyclic compound that features both morpholine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione typically involves the reaction of morpholine with imidazolidine-2-thione under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with imidazolidine-2-thione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or imidazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds share the imidazole ring structure and have similar chemical properties.

    Morpholines: Compounds containing the morpholine ring can exhibit similar reactivity and applications.

    Thiones: Other thione-containing compounds may have comparable chemical behavior.

Uniqueness

1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is unique due to the combination of morpholine and imidazolidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

1,3-bis(morpholin-4-ylmethyl)imidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S/c20-13-16(11-14-3-7-18-8-4-14)1-2-17(13)12-15-5-9-19-10-6-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVHCNQDPAFJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1CN2CCOCC2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286816
Record name 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600-66-4
Record name NSC47863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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